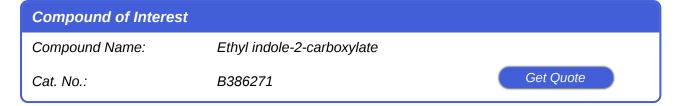


# Chemical properties of ethyl 1H-indole-2carboxylate

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An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of ethyl 1H-indole-2-carboxylate is crucial for its application in synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical, spectroscopic, and reactive characteristics, supported by experimental protocols and visual diagrams.

## **Chemical and Physical Properties**

Ethyl 1H-indole-2-carboxylate is a slightly off-white to off-white crystalline powder.[1] It is a key intermediate in the synthesis of various biologically active compounds.[2][3]

## **Table 1: Physical and Chemical Properties**



Property	Value	Source
Molecular Formula	C11H11NO2	[1][4][5]
Molecular Weight	189.21 g/mol	[1][4]
Melting Point	119-125 °C	[1][2][6]
Boiling Point	342.4 °C at 760 mmHg	[1]
Density	~1.21 g/cm³	[1][2]
Appearance	Slightly off-white to off-white crystalline powder	[1]
XLogP3	3.2	[1][4]
CAS Number	3770-50-1	[1][4]

**Table 2: Identification and Descriptors** 

Identifier	Value	Source
IUPAC Name	ethyl 1H-indole-2-carboxylate	[4]
InChI	InChI=1S/C11H11NO2/c1-2- 14-11(13)10-7-8-5-3-4-6- 9(8)12-10/h3-7,12H,2H2,1H3	[4][7]
InChIKey	QQXQAEWRSVZPJM- UHFFFAOYSA-N	[4][7]
Canonical SMILES	CCOC(=O)C1=CC2=CC=CC= C2N1	[4][6]
Synonyms	2-Carbethoxyindole, 2- Ethoxycarbonylindole, Ethyl indole-2-carboxylate	[1][4][8]

## **Spectroscopic Data**

Spectroscopic analysis is fundamental to confirming the structure and purity of ethyl 1H-indole-2-carboxylate.



**Table 3: Spectroscopic Data Summary** 

Technique	Key Peaks/Shifts	Source
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ ~11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H, H-3), 7.09 (dd, 1H), 4.30 (q, 2H, OCH <sub>2</sub> ), 1.30 (t, 3H, CH <sub>3</sub> )	[9]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ ~162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (C-3), 52.2 (OCH <sub>2</sub> )	[9]
IR (KBr)	ν (cm <sup>-1</sup> ) data available	[4][10]
Mass Spec (GC-MS)	m/z 189 (M+), 143, 115	[4]
Mass Spec (LRMS-ESI <sup>-</sup> )	m/z 173.9 (M-H)	[9]

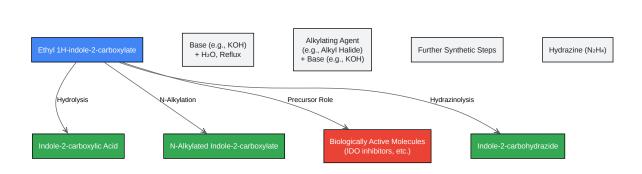
## **Reactivity and Signaling Pathways**

Ethyl 1H-indole-2-carboxylate serves as a versatile precursor for a wide range of more complex indole derivatives. Its reactivity is centered around the N-H proton of the indole ring, the ester functionality, and the C-3 position.

### **Key Reactions**

- N-Alkylation: The indole nitrogen can be readily alkylated under basic conditions.[9]
- Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide.[9]
- Hydrazinolysis: Reaction with hydrazine leads to the formation of indole-2-carbohydrazide.[9]
- As a Reactant: It is a key starting material for synthesizing various inhibitors and antagonists, including CRTH2 receptor antagonists, indoleamine 2,3-dioxygenase (IDO) inhibitors, and cannabinoid CB1 receptor antagonists.[2][3]





Reactivity of Ethyl 1H-indole-2-carboxylate

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Caption: Key chemical transformations of ethyl 1H-indole-2-carboxylate.

## **Experimental Protocols**

Detailed methodologies are essential for the replication of scientific findings.

# Protocol 1: Synthesis via Fischer Indole Synthesis (Modified)

This method involves the reductive cyclization of the potassium salt of ethyl onitrophenylpyruvate.

- Preparation of Potassium Salt: o-Nitrotoluene (1.00 mole) is reacted with diethyl oxalate (1.00 mole) in the presence of potassium ethoxide in a solution of absolute ethanol and anhydrous ether.[11]
- Hydrogenation: The resulting potassium salt (0.109 mole) is dissolved in glacial acetic acid (200 ml).[11] Platinum catalyst (0.20 g) is added, and the mixture is hydrogenated in a Parr apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.[11]



- Isolation: The catalyst is removed by filtration. The filtrate is diluted with 3 L of water with stirring, causing the product to precipitate.[11]
- Purification: The yellow solid is collected by filtration, washed with water, and dried over calcium chloride to yield ethyl indole-2-carboxylate.[11]

### Protocol 2: Synthesis from Indole-2-carboxylic Acid

This is a straightforward esterification method.

- Acid Chloride Formation: Indole-2-carboxylic acid (3.1 mmol) is dissolved in thionyl chloride (SOCl<sub>2</sub>) (19 ml) at 0°C and stirred for 1 hour.[2][12]
- Esterification: The excess SOCl<sub>2</sub> is removed by rotary evaporation. Absolute ethanol (17 ml) is added to the resulting oil at room temperature.[2][12]
- Isolation and Purification: The solution is stirred overnight. The resulting precipitate is collected by vacuum filtration to yield ethyl 1H-indole-2-carboxylate as a beige solid.[2][12] It can be further purified by recrystallization from methanol.[12][13]

Caption: Comparative workflows for the synthesis of ethyl 1H-indole-2-carboxylate.

#### **Protocol 3: N-Alkylation of Ethyl 1H-indole-2-carboxylate**

This protocol describes a general procedure for adding an alkyl group to the indole nitrogen.

- Reaction Setup: A solution of ethyl 1H-indole-2-carboxylate (1.0 mmol) and aqueous potassium hydroxide (3.0 mmol) in acetone (10 mL) is stirred at 20°C for 30 minutes.[9]
- Addition of Alkylating Agent: The appropriate alkylating agent (e.g., allyl bromide, benzyl bromide) (1.1 mmol) is added to the mixture.[9]
- Reaction: The mixture is stirred for 2-8 hours, depending on the specific alkylating agent.[9]
- Workup: The solvent is removed under reduced pressure. Water is added, and the organic layer is extracted, dried, and purified to yield the N-alkylated product.[9]

## **Crystal Structure**



The crystal structure of ethyl 1H-indole-2-carboxylate has been determined. The molecules form hydrogen-bonded dimers in the solid state. This hydrogen bonding occurs between the indole N-H group of one molecule and the keto oxygen atom of an adjacent molecule, creating a centrosymmetric R<sup>2</sup><sub>2</sub>(10) ring motif.[2][12] The overall molecular packing exhibits a herringbone pattern.[12][13]

This comprehensive guide provides foundational data and methodologies for professionals working with ethyl 1H-indole-2-carboxylate, facilitating its effective use in research and development.

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